
Application Notes and Protocols for Cell Culture
Experiments with Amphotericin B-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amphotericin B-13C6

Cat. No.: B12384558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Amphotericin B-¹³C₆, a stable

isotope-labeled version of the widely used antifungal agent, Amphotericin B. The inclusion of

six ¹³C atoms allows for precise quantification and tracing in a variety of cell-based assays

using mass spectrometry. This enables detailed studies of the drug's uptake, mechanism of

action, and effects on cellular signaling pathways.

Introduction to Amphotericin B
Amphotericin B is a polyene macrolide antibiotic known for its broad spectrum of activity

against many species of fungi.[1][2] Its primary mechanism of action involves binding to

ergosterol, a key component of fungal cell membranes.[3][4] This binding leads to the formation

of pores that disrupt membrane integrity, causing leakage of intracellular contents and

ultimately leading to fungal cell death.[4][5] While highly effective, Amphotericin B can also

interact with cholesterol in mammalian cell membranes, which is the basis for its potential

cytotoxicity.[3][5] Liposomal formulations of Amphotericin B have been developed to reduce this

toxicity.[6]

Amphotericin B has also been shown to modulate the immune system by interacting with Toll-

like receptors (TLRs), specifically TLR2, which can trigger a pro-inflammatory response.
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The following tables summarize the cytotoxic and antifungal activities of different Amphotericin

B formulations. This data is essential for determining appropriate experimental concentrations.

Table 1: Cytotoxicity of Amphotericin B Formulations in Mammalian Cell Lines
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Cell Line
Amphotericin
B Formulation

Cytotoxicity
Metric
(CC₅₀/IC₅₀)

Concentration
(µg/mL)

Reference

Uninfected

Macrophages
Amphotericin B CC₅₀ 4.31 ± 2.66 [5]

Uninfected

Macrophages

Amphotericin B-

Deoxycholate
CC₅₀ 10.79 ± 1.54 [5]

Uninfected

Macrophages

Amphotericin B-

Nanostructured

Lipid Carriers

CC₅₀ 12.34 ± 2.67 [5]

Human

Monocytic

(THP1)

Fungizone™

(Amphotericin B

deoxycholate)

Cytotoxic 0.5 [3]

Human

Monocytic

(THP1)

Ambisome™

(Liposomal

Amphotericin B)

Cytotoxic 0.5 [3]

Human Kidney

(293T)

Fungizone™,

Ambisome™,

iCo-009, iCo-010

Not Cytotoxic Not specified [3]

Mouse

Fibroblasts

(BALB/3T3 A31)

Liposomal

Amphotericin B

No survival (7

days)
≥ 100 [7]

Mouse

Osteoblasts

(MC3T3)

Liposomal

Amphotericin B

No survival (7

days)
≥ 100 [7]

A549 (Human

Lung Carcinoma)
Amphotericin B IC₅₀ 4.5 to 7 µM [8]

Human PBMCs Amphotericin B CC₅₀ 29.91 µM [6]

Table 2: Antifungal Activity of Amphotericin B Formulations
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Fungal
Species

Amphotericin
B Formulation

Activity Metric
(EC₅₀/MIC)

Concentration
(µg/mL)

Reference

Candida albicans iCo-010 EC₅₀ 0.0268 ± 0.0029 [3]

Candida albicans iCo-009 EC₅₀ 0.0746 ± 0.0089 [3]

Candida albicans Fungizone™ EC₅₀ 0.0871 ± 0.022 [3]

Candida albicans Ambisome™ EC₅₀ 0.109 ± 0.031 [3]

Leishmania

braziliensis

(amastigote)

Amphotericin B IC₅₀
0.0053 ±

0.00055
[5]

Leishmania

braziliensis

(amastigote)

Amphotericin B-

Nanostructured

Lipid Carriers

IC₅₀
0.0117 ±

0.00173
[5]

Leishmania

infantum

(promastigote)

Amphotericin B IC₅₀ 0.87 µM

Leishmania

infantum

(amastigote)

Amphotericin B IC₅₀ 0.89 µM [6]

Clinical Yeast

Isolates (604

strains)

Liposomal

Amphotericin B
Mean MIC 0.42

Clinical Yeast

Isolates (604

strains)

Amphotericin B

deoxycholate
Mean MIC 0.48 [9]

Experimental Protocols
Protocol 1: Quantification of Intracellular Amphotericin
B-¹³C₆ Uptake by LC-MS/MS
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This protocol details a method to quantify the amount of Amphotericin B-¹³C₆ taken up by

cultured cells.

Materials:

Cultured mammalian cells (e.g., HEK293, A549, or a cell line relevant to the research)

Complete cell culture medium

Amphotericin B-¹³C₆ (structure available from suppliers like MedchemExpress[10])

Phosphate-buffered saline (PBS), ice-cold

Lysis buffer (e.g., 0.1% Rapigest SF in 50 mM Ammonium Bicarbonate[3])

Acetonitrile with 0.1% formic acid

Water with 0.1% formic acid

Internal standard (e.g., unlabeled Amphotericin B or another suitable molecule)

LC-MS/MS system

Procedure:

Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will

result in 80-90% confluency on the day of the experiment.

Cell Treatment:

Prepare a stock solution of Amphotericin B-¹³C₆ in a suitable solvent (e.g., DMSO) and

dilute it to the desired final concentration in pre-warmed complete cell culture medium.

Remove the existing medium from the cells and replace it with the medium containing

Amphotericin B-¹³C₆.

Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

Cell Harvesting and Lysis:
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At each time point, aspirate the medium and wash the cells three times with ice-cold PBS

to remove extracellular drug.

After the final wash, add an appropriate volume of ice-cold lysis buffer to each well.

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

Lyse the cells completely by sonication on ice (e.g., 3 cycles of 15 seconds on, 5 seconds

off at 20% power[3]).

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell

debris.

Sample Preparation for LC-MS/MS:

Transfer the supernatant (containing the intracellular drug) to a new tube.

Add the internal standard.

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.

Vortex and centrifuge at high speed for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS

analysis.

LC-MS/MS Analysis:

Inject the prepared sample onto the LC-MS/MS system.

Use a suitable C18 column for chromatographic separation.

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode.

The exact mass transitions for Amphotericin B-¹³C₆ will need to be determined based on

the unlabeled compound. For unlabeled Amphotericin B (C₄₇H₇₃NO₁₇, molecular weight
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~924.08 g/mol ), a common transition is m/z 924.6 → 743.3.[11] For Amphotericin B-¹³C₆,

the precursor ion will be m/z 930.6. The fragment ion will likely remain the same or shift

depending on the location of the ¹³C labels.

Quantify the amount of Amphotericin B-¹³C₆ by comparing its peak area to that of the

internal standard and a standard curve.
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Experimental workflow for quantifying intracellular Amphotericin B-¹³C₆.
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Protocol 2: NF-κB Activation Assay in HEK293-TLR2
Reporter Cells
This protocol describes how to measure the activation of the NF-κB signaling pathway in

response to Amphotericin B using a reporter cell line.

Materials:

HEK293-TLR2 reporter cell line (e.g., HEK-Blue™ hTLR2 from InvivoGen[12])

Complete growth medium for the reporter cell line

Amphotericin B (unlabeled or ¹³C₆-labeled)

Positive control (e.g., Pam3CSK4, a TLR2 ligand)

Reporter detection reagent (e.g., QUANTI-Blue™ or HEK-Blue™ Detection[12])

96-well plate

Plate reader

Procedure:

Cell Seeding:

The day before the experiment, seed the HEK293-TLR2 reporter cells into a 96-well plate

at the density recommended by the manufacturer.

Cell Treatment:

Prepare serial dilutions of Amphotericin B and the positive control in complete growth

medium.

Remove the medium from the cells and add the different concentrations of the compounds

to the wells. Include a negative control (medium only).
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Incubate the plate for the recommended time (e.g., 16-24 hours) at 37°C in a 5% CO₂

incubator.

Detection of NF-κB Activation:

Follow the manufacturer's instructions for the reporter detection reagent. This typically

involves adding the reagent to the wells and incubating for a specific period.

Measure the absorbance or luminescence on a plate reader at the appropriate

wavelength.

Data Analysis:

The level of reporter gene expression is proportional to the activation of NF-κB.

Plot the results as a dose-response curve to determine the EC₅₀ of Amphotericin B for NF-

κB activation.

Signaling Pathway Diagram
Amphotericin B is known to activate the innate immune response through the Toll-like receptor

2 (TLR2) signaling pathway. This can lead to the production of pro-inflammatory cytokines.
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Amphotericin B-induced TLR2 signaling pathway leading to NF-κB activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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